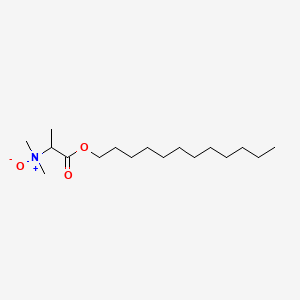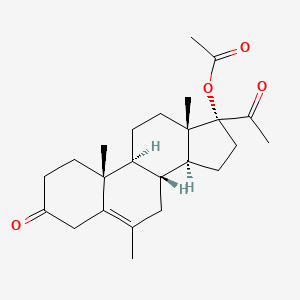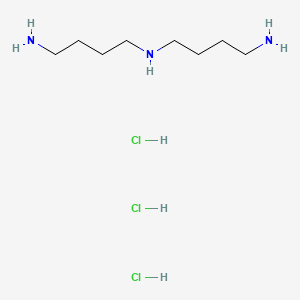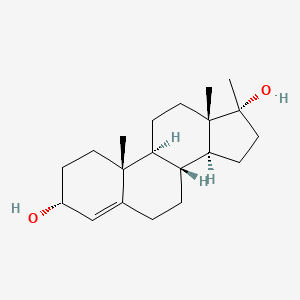
Quipazine-d8 Maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quipazine-d8 Maleate is a biochemical used for proteomics research . It is a serotonergic drug of the piperazine group, which was originally intended as an antidepressant but never developed for medical use .
Molecular Structure Analysis
The molecular formula of Quipazine-d8 Maleate is C17H11D8N3O4, and it has a molecular weight of 337.40 . The structure of Quipazine involves a piperazine group attached to a quinoline .Aplicaciones Científicas De Investigación
Dopaminergic and Serotonergic Mechanisms in Locomotor Activity
Quipazine's role in modulating locomotor activity has been demonstrated through its interaction with dopaminergic and serotonergic receptors. For instance, studies have shown that quipazine maleate can induce a dose-dependent rise in locomotor activity mediated partially by dopamine receptors in the nucleus accumbens septi, suggesting a dopaminergic pathway involvement rather than a significant role for serotonin receptors in this behavior (Feigenbaum, Yanai, & Klawans, 2005).
Neurotransmitter Influence on Brainstem Neurons
Research using fluorescence histochemical methods has explored quipazine's effect on monoamine fluorescence in the brain stem, finding that it can decrease noradrenaline fluorescence intensity in certain noradrenergic neurons. This suggests quipazine's influence extends beyond serotonergic neurons, affecting noradrenergic neurons as well, which may have implications for understanding neurotransmitter dynamics in the brain (Śmiałowska, 2005).
Rehabilitation and Recovery in Spinal Cord Injuries
Quipazine has been investigated for its potential in rehabilitating locomotor function following spinal cord injuries. Studies demonstrate that concurrent treatment with robotic step training and serotonergic agonist quipazine can significantly enhance recovery of locomotor function in spinal cord-transected mice, suggesting a synergistic effect that exceeds the benefits observed with independent treatments. These findings indicate quipazine's potential in facilitating rehabilitation post-spinal cord injury through pharmacological modulation of serotonergic pathways (Fong et al., 2005).
Serotonergic Agonism and Sensory Responsiveness
Quipazine's serotonergic agonist properties have also been studied in the context of sensory responsiveness and locomotor recovery in neonatal and adult rodents with spinal cord injuries. For example, quipazine treatment was shown to recover hind-limb movement and step frequency in spinal rats to levels seen in intact animals, highlighting its role in engaging spinal sensory and motor circuits to promote functional recovery (Swann et al., 2017).
Propiedades
Número CAS |
1795133-22-0 |
|---|---|
Nombre del producto |
Quipazine-d8 Maleate |
Fórmula molecular |
C17H19N3O4 |
Peso molecular |
337.405 |
Nombre IUPAC |
(Z)-but-2-enedioic acid;2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinoline |
InChI |
InChI=1S/C13H15N3.C4H4O4/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16;5-3(6)1-2-4(7)8/h1-6,14H,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/i7D2,8D2,9D2,10D2; |
Clave InChI |
QYJJDHZHSCTBII-NHXHBPKDSA-N |
SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C=C2.C(=CC(=O)O)C(=O)O |
Sinónimos |
2-(1-Piperazinyl-d8)quinoline (2Z)-2-Butenedioate; 2-(1-Piperazinyl-d8)quinoline Maleate; 1-(2-Quinolyl)piperazine-d8 Maleate; MA 1291-d8; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



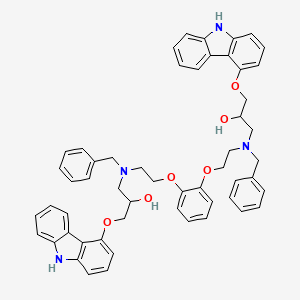
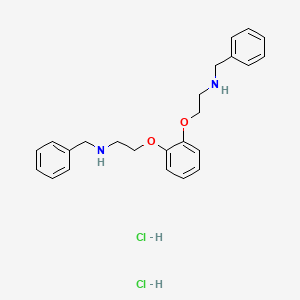
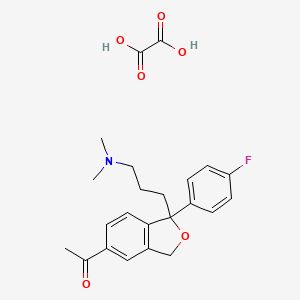
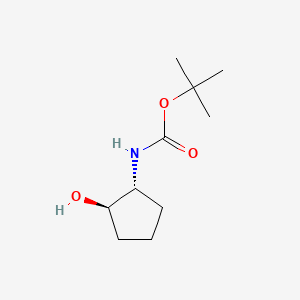
![Tert-butyl N-benzyl-N-[2-[2-[2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]phenoxy]ethyl]carbamate](/img/structure/B586717.png)
